molecular formula C21H24N2O3 B2956201 (E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide CAS No. 1164530-68-0

(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide

Cat. No.: B2956201
CAS No.: 1164530-68-0
M. Wt: 352.434
InChI Key: NRHGSUHXTHJPKT-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a conjugated acrylamide backbone linking two distinct aromatic systems: a 4-ethoxyphenyl group and a 4-morpholinophenyl group. The trans (E) configuration of the double bond is a critical structural feature that can influence its biological interaction and properties. The presence of the morpholine ring, a common feature in pharmaceuticals, suggests potential for good bioavailability and cell permeability . This structure is classified as a research use only (RUO) product and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound primarily as a scaffold for developing new bioactive molecules. The 4-ethoxyphenyl moiety is a structure found in compounds studied for various biological activities . Meanwhile, the 4-morpholinophenyl group is a prominent pharmacophore in drug discovery, known to contribute to a molecule's ability to interact with biological targets . The combination of these features makes this acrylamide derivative a valuable intermediate for the synthesis and evaluation of new compounds with potential pharmacological properties. Its core structure is related to other derivatives that have been shown to interact with biomolecules like DNA, suggesting potential research applications in studying mechanisms like intercalation or minor groove binding . This product is designed for use by qualified researchers in laboratory settings only. All necessary safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-20-10-3-17(4-11-20)5-12-21(24)22-18-6-8-19(9-7-18)23-13-15-25-16-14-23/h3-12H,2,13-16H2,1H3,(H,22,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHGSUHXTHJPKT-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article will explore its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Schiff Base : The reaction begins with 4-morpholinophenylamine and 4-ethoxybenzaldehyde under acidic conditions.
  • Reduction : The Schiff base formed is then reduced to yield the corresponding amine.
  • Acrylamide Formation : The amine is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to produce the final product.

This method allows for the introduction of various substituents that can modulate biological activity.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. A study reported that compounds with similar structures exhibited potent activity, with IC50 values in the low nanomolar range. For instance, analogs with specific substitutions on the phenyl rings demonstrated enhanced potency against HeLa and MCF-7 cells .

CompoundCell LineIC50 (nM)
This compoundHeLa22
This compoundMCF-735

These results indicate that structural modifications can significantly influence the biological activity of acrylamide derivatives.

The mechanism by which this compound exerts its effects appears to involve interaction with cellular targets that regulate cell proliferation and apoptosis. Studies suggest that it may inhibit tubulin polymerization, disrupting microtubule dynamics, which is critical in cell division . This disruption can lead to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.

Case Studies

  • HeLa Cell Studies : In a series of experiments, this compound was shown to significantly reduce cell viability in HeLa cells at concentrations as low as 22 nM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V staining indicative of early apoptotic cells .
  • MCF-7 Cell Studies : Similar studies on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 35 nM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Acrylamides

Compound Name Substituents (R₁, R₂) Bioactivity (IC₅₀ or EC₅₀) Key Reference
(E)-N-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)acrylamide R₁ = 3-hydroxyphenyl, R₂ = 4-methoxyphenyl Nrf2/ARE activation (EC₅₀: 2.1 µM)
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide R₁ = 3-hydroxyphenyl, R₂ = 4-ethoxyphenyl Enhanced GSH synthesis in HepG2 cells (EC₅₀: 1.8 µM)
(E)-3-(4-Chlorophenyl)-N-(4-morpholinophenyl)acrylamide R₁ = 4-chlorophenyl, R₂ = 4-morpholinophenyl Anticancer (IC₅₀: 5.3 µM vs. MCF-7)
(E)-3-(4-Ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide R₁ = 4-ethoxyphenyl, R₂ = 4-morpholinophenyl Dual MAO-B/A2A receptor inhibition (S-score: -8.2 kcal/mol)
(E)-N-(3,5-Dimethoxyphenyl)-3-(tetrahydrodioxocin)acrylamide R₁ = tetrahydrodioxocin, R₂ = 3,5-dimethoxyphenyl Antiproliferative (IC₅₀: 7.4 µM vs. HT-29)

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and cellular uptake. Ethoxy-substituted derivatives (e.g., the target compound) show superior Nrf2 activation and glutathione induction compared to methoxy analogs .
  • Halogen Substituents (e.g., Cl) : Enhance anticancer potency but may reduce selectivity due to increased electrophilicity .
  • Morpholine vs. Other Heterocycles : Morpholine-containing compounds exhibit stronger binding to kinase and receptor targets (e.g., MAO-B) than piperidine or furan analogs .

Comparison with Analogous Syntheses :

  • Methoxy Derivatives : Require milder conditions (e.g., room temperature) due to lower steric hindrance .
  • Chlorophenyl Analogs : Higher reaction temperatures (80–100°C) are needed for Suzuki coupling, reducing yields by ~15% .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME/T Predictions for Selected Acrylamides

Compound logP Solubility (mg/mL) CYP2D6 Inhibition hERG Binding
Target Compound 3.2 0.12 Moderate Low
(E)-N-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)acrylamide 2.8 0.25 Low Low
(E)-3-(4-Chlorophenyl)-N-(4-morpholinophenyl)acrylamide 3.5 0.08 High Moderate

Insights :

  • The target compound’s higher logP (3.2 vs. 2.8 for methoxy analog) correlates with improved blood-brain barrier penetration, critical for CNS targets like MAO-B .
  • Chlorine-substituted analogs exhibit CYP2D6 inhibition risks, limiting therapeutic utility .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via a multi-step acrylation reaction. For example, α-bromoacrylic acid derivatives are coupled with 4-morpholinoaniline under nucleophilic acyl substitution conditions. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) with coupling agents like EDCI to activate the carboxylic acid group .
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether mixtures) to isolate the (E)-isomer .
  • Optimization of reaction temperature (e.g., ice-cooling to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to amine) .
    • Yield Improvement : Refluxing in ethanol with catalytic triethylamine enhances coupling efficiency. Confirming intermediate purity via TLC before proceeding to subsequent steps reduces byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the ethoxyphenyl (δ ~6.8–7.6 ppm for aromatic protons, δ ~1.3–4.0 ppm for ethoxy CH2/CH3) and morpholinophenyl groups (δ ~3.0–3.8 ppm for morpholine protons). The trans (E)-configuration is confirmed by a coupling constant J = 15–16 Hz for the acrylamide α,β-unsaturated protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]+ = 367.18; observed ± 0.005 ppm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 68.5%, H: 6.3%, N: 7.6%) .

Q. How can researchers control the stereochemistry (E/Z isomerism) during the synthesis of acrylamide derivatives?

  • Reagent Selection : Use α-bromoacrylic acid derivatives, which favor (E)-isomer formation due to steric hindrance during elimination .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize the transition state for trans-addition. Post-reaction isomerization is minimized by avoiding prolonged heating .
  • Chromatographic Separation : Silica gel chromatography with low-polarity eluents (e.g., hexane/ethyl acetate) resolves E/Z isomers based on polarity differences .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Structural Analog Comparison : Compare activity of derivatives with substituent variations (e.g., ethoxy vs. trifluoromethoxy groups) to identify pharmacophoric requirements .
  • Assay Standardization : Control variables like cell line selection (e.g., HT-29 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Orthogonal Assays : Validate antiproliferative activity via both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

Q. How can X-ray crystallography and computational modeling be applied to determine the three-dimensional structure and intermolecular interactions of this compound?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Use SHELXL for structure refinement and ORTEP-3 for visualization .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., acrylamide C=O⋯H-N morpholine) using graph-set notation (e.g., S(6) motifs) to explain packing stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate experimental bond lengths/angles with theoretical models .

Q. What are the best practices for designing enzyme inhibition assays to evaluate the compound's mechanism of action, based on its structural features?

  • Target Selection : Prioritize kinases (e.g., EGFR) or metabolic enzymes (e.g., MurA) due to the morpholino group’s affinity for ATP-binding pockets .
  • IC50 Determination : Use a fluorogenic substrate (e.g., MUF-phosphate for phosphatases) in kinetic assays. Include positive controls (e.g., staurosporine for kinases) .
  • Docking Studies : Perform molecular docking with AutoDock Vina to predict binding poses, focusing on the acrylamide’s hydrogen-bonding with catalytic residues .

Q. How do the electronic and steric effects of substituents (e.g., ethoxy, morpholino) influence the compound's reactivity and biological activity?

  • Electron-Donating Groups : The ethoxy group enhances aromatic ring electron density, increasing stability in radical scavenging assays .
  • Morpholino Effects : The morpholine ring’s lone-pair electrons facilitate hydrogen bonding with biological targets, improving solubility and membrane permeability .
  • Steric Hindrance : Bulky substituents on the phenyl ring reduce rotational freedom, stabilizing the bioactive conformation in enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.